3-(4-methoxyphenyl)but-2-enoic acid
Overview
Description
It is characterized by the presence of a methoxy group attached to the phenyl ring and a butenoic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(4-methoxyphenyl)but-2-enoic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the naphthalene catabolic pathway .
Mode of Action
The compound catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This interaction with its target results in the conversion of HCCA to THBPA.
Biochemical Pathways
The biochemical pathway affected by this compound is the naphthalene catabolic pathway
Result of Action
The result of the compound’s action is the conversion of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This transformation is part of the naphthalene catabolic pathway .
Biochemical Analysis
Cellular Effects
Organotin compounds, which are structurally related, have been shown to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of DNA oxidative damage . It’s possible that 3-(4-methoxyphenyl)but-2-enoic acid could have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and involves a simpler work-up process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from absolute ethanol, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acids, saturated derivatives, and various functionalized aromatic compounds .
Scientific Research Applications
3-(4-methoxyphenyl)but-2-enoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound of 3-(4-methoxyphenyl)but-2-enoic acid, differing by the absence of the methoxy group.
4-methoxycinnamic acid: Similar structure but with a different position of the double bond.
Ferulic acid: Contains both methoxy and hydroxyl groups on the phenyl ring.
Uniqueness
This compound is unique due to its specific structural features, such as the position of the methoxy group and the double bond. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)but-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINODAYLGQWJL-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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